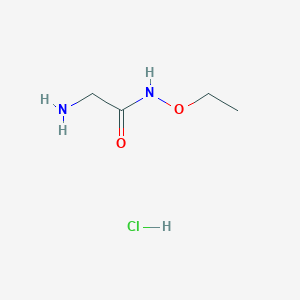

2-amino-N-ethoxyacetamide hydrochloride

Description

BenchChem offers high-quality 2-amino-N-ethoxyacetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-ethoxyacetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-N-ethoxyacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c1-2-8-6-4(7)3-5;/h2-3,5H2,1H3,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTHROHNBBEEPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCONC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility of 2-amino-N-ethoxyacetamide hydrochloride in water vs organic solvents

Technical Whitepaper: Solubility Profiling and Solvent Selection for 2-Amino-N-ethoxyacetamide Hydrochloride

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile of 2-amino-N-ethoxyacetamide hydrochloride (also known as N-ethoxyglycinamide hydrochloride). As a critical building block in peptidomimetic synthesis—specifically for introducing hydroxamic acid isosteres or N-alkoxy linkers—understanding its solvation thermodynamics is essential for reaction optimization and purification.

The compound exhibits a "dual-nature" physicochemical profile: a highly polar, ionic "head" (the primary amine hydrochloride) and a moderately lipophilic "tail" (the ethoxyamide moiety). This guide details its behavior in aqueous versus organic media, providing actionable protocols for solvent selection during synthesis and isolation.

Part 1: Physicochemical Basis of Solubility

To predict and manipulate the solubility of 2-amino-N-ethoxyacetamide hydrochloride (

Structural Analysis

-

Ionic Domain (

): The protonated primary amine forms a strong ionic lattice. This drives high water solubility and melting points typical of salts (>150°C). -

Hydrogen Bonding Domain (Amide): The central amide bond (

) acts as both a hydrogen bond donor and acceptor, facilitating dissolution in protic solvents (MeOH, EtOH). -

Lipophilic Domain (Ethoxy Group): The

tail disrupts the hydrogen bonding network slightly compared to the parent glycine amide, imparting improved solubility in intermediate-polarity solvents (e.g., DMF, THF mixtures) compared to bare amino acids.

The "Salting-In" Effect

In aqueous environments, the high dielectric constant (

Part 2: Solubility Profile (Water vs. Organic Solvents)

The following data summarizes the solubility behavior based on structural analogs (Glycinamide HCl) and functional group contributions.

Table 1: Solubility Classification & Application Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Primary Application |

| Aqueous | Water, Buffer (pH < 7) | High (>100 mg/mL) | Stock solutions, lyophilization. |

| Protic Polar | Methanol, Ethanol | Moderate (20–50 mg/mL) | Crystallization, reaction solvent. |

| Aprotic Polar | DMSO, DMF, DMAc | High (25–100 mg/mL) | Peptide coupling reactions, solid-phase synthesis. |

| Intermediate | Acetonitrile, Acetone | Low (<5 mg/mL) | Slurry washing, antisolvent (at low temps). |

| Non-Polar | DCM, Ethyl Acetate, Hexane | Negligible (<0.1 mg/mL) | Antisolvent precipitation , washing impurities. |

Critical Insight: The ethoxy group increases solubility in ethanol compared to glycine amide HCl. However, the compound remains insoluble in non-polar organics (DCM/Hexane) unless it is neutralized to the free base.

Part 3: Visualization of Solvent Logic

The following diagram illustrates the decision logic for selecting a solvent based on the intended experimental outcome (Reaction vs. Purification).

Figure 1: Decision tree for solvent selection based on process requirements (Synthesis vs. Purification).

Part 4: Experimental Protocols

To validate the solubility for your specific batch (as crystal size and purity affect kinetics), use the following Saturation Shake-Flask Method .

Protocol A: Gravimetric Solubility Determination

Recommended for verifying solubility limits in reaction solvents.

-

Preparation: Weigh 100 mg of 2-amino-N-ethoxyacetamide HCl into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent (e.g., Ethanol) in 100 µL increments.

-

Equilibration: Vortex for 30 seconds after each addition. If undissolved solid remains, sonicate for 5 minutes at 25°C.

-

Endpoint: Record the volume (

) where the solution becomes visually clear (no turbidity). -

Calculation:

-

Validation: Cool the solution to 4°C. If precipitation occurs, the room temperature solubility is close to saturation.

Protocol B: Antisolvent Crystallization (Purification)

Use this to recover the product from reaction mixtures.

-

Dissolve the crude residue in the minimum volume of Methanol (approx. 5 mL/g).

-

Place the vessel in an ice bath (0°C).

-

Slowly add Diethyl Ether or MTBE (approx. 10-15 mL/g) with vigorous stirring.

-

A white precipitate (the HCl salt) should form immediately.

-

Filter under vacuum and wash with cold ether to remove non-polar impurities.

Part 5: Advanced Application - Partitioning

For researchers performing liquid-liquid extraction (LLE), understanding the pH-switchable nature of this molecule is vital.

-

Acidic pH (< 4.0): The molecule exists as

. It partitions into the aqueous layer . -

Basic pH (> 9.0): The molecule exists as the free base

. It partitions into organic solvents (DCM, Ethyl Acetate).

Warning: The free base of N-alkoxy amides can be unstable or prone to cyclization. Always store as the hydrochloride salt.

References

-

PubChem. (2025).[1][2] 2-amino-N-ethylacetamide hydrochloride (Compound Summary).[2] National Library of Medicine. Retrieved from [Link](Structural analog reference).

-

ChemBK. (2024). Glycine amide hydrochloride Physicochemical Properties.[3][][5][6] Retrieved from [Link].

Sources

- 1. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1) | C4H8ClF3N2O | CID 42913698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-amino-N-ethylacetamide hydrochloride | C4H11ClN2O | CID 21257306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glycinamide Hydrochloride | TargetMol [targetmol.com]

- 5. GLYCINE AMIDE HYDROCHLORIDE [chembk.com]

- 6. Comparison of Amino Acids Physico-Chemical Properties and Usage of Late Embryogenesis Abundant Proteins, Hydrophilins and WHy Domain - PMC [pmc.ncbi.nlm.nih.gov]

Storage conditions for 2-amino-N-ethoxyacetamide hydrochloride powder

Technical Guide: Stability Mechanics & Preservation Protocols for 2-Amino-N-ethoxyacetamide Hydrochloride

Executive Summary

This technical guide defines the storage, handling, and stability profile of 2-amino-N-ethoxyacetamide hydrochloride (an N-alkoxy glycine amide derivative). As a Senior Application Scientist, I emphasize that the stability of this compound is governed by two competing thermodynamic vectors: the lattice energy of the hydrochloride salt (stabilizing) and the hygroscopic potential of the ionic species (destabilizing).

Failure to control environmental moisture does not merely result in physical caking; it initiates a self-catalyzing hydrolytic cascade that cleaves the N-alkoxy amide bond. This guide provides a self-validating protocol to maintain compound integrity >98% over extended storage periods.

Physicochemical Profile & Degradation Mechanisms

To preserve this compound, one must understand the specific molecular vulnerabilities of the alpha-amino N-alkoxyamide scaffold.

The Hygroscopic Trigger

Like many amine hydrochloride salts, this compound is hygroscopic .[1] The chloride counter-ion (

-

Mechanism: Upon exposure to ambient humidity (>40% RH), water molecules adsorb onto the crystal surface, disrupting the lattice energy.

-

The "Micro-Reactor" Effect: As water is absorbed, a localized aqueous layer forms on the particle surface. In this layer, the salt dissociates, creating a highly acidic micro-environment (pH < 4.0) due to the nature of the weak base/strong acid salt.

Hydrolytic Cleavage (The Primary Failure Mode)

Once solvated in this acidic micro-environment, the N-alkoxy amide bond becomes susceptible to acid-catalyzed hydrolysis. Unlike standard amides, the presence of the electronegative oxygen on the nitrogen (

Degradation Pathway:

Thermal Instability

While the HCl salt elevates the melting point compared to the free base, the

Visualization: Degradation Cascade

The following diagram illustrates the causality between moisture ingress and chemical degradation.

Figure 1: The moisture-induced degradation cascade of 2-amino-N-ethoxyacetamide HCl.

Optimal Storage Protocol

This protocol is designed to be self-validating : if the physical appearance of the compound changes (caking), the protocol has already failed, and chemical purity is suspect.

Environmental Conditions

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Arrhenius equation dictates that lowering T slows hydrolysis rates significantly. Essential for N-alkoxy stability. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen (preventing amine oxidation) and atmospheric moisture. |

| Humidity | < 10% RH | Below the critical relative humidity (CRH) of the salt to prevent deliquescence. |

| Container | Amber Glass + Teflon Liner | Amber glass blocks UV (radical initiator); Teflon (PTFE) liner prevents HCl corrosion of the cap. |

The "Double-Vessel" System

For long-term banking (>3 months), do not rely on a single vial.

-

Primary Container: Amber glass vial with a PTFE-lined screw cap, flushed with Argon.

-

Secondary Container: A larger jar or heat-sealed aluminized mylar bag containing active desiccant packs (Silica gel or Molecular Sieves).

-

Indicator: Include a reversible humidity indicator card in the secondary container. If it turns pink, the barrier is breached.

Handling & Solubilization Workflow

The most critical moment for stability loss is the transition from cold storage to the laboratory bench.

The "Warm-Up" Rule (Crucial)

NEVER open a cold vial of hygroscopic HCl salt directly in ambient air.

-

Causality: The cold glass acts as a condenser. Atmospheric moisture will instantly condense inside the vial and onto the powder.

-

Protocol: Remove vial from freezer and place in a desiccator. Allow to equilibrate to Room Temperature (approx. 30-60 mins) before breaking the seal.

Solubilization Strategy

When preparing stock solutions:

-

Solvent: Use anhydrous DMSO or DMF for stock solutions. Avoid water unless immediate use is intended.

-

Stability in Solution: In water/buffer, the compound is stable for <24 hours at 4°C due to hydrolysis risk. In anhydrous DMSO, stability extends to weeks at -20°C.

Quality Control & Re-Validation

To ensure trustworthiness, implement this QC workflow prior to critical experiments.

Visual Inspection (Pass/Fail)

-

Pass: Free-flowing white to off-white crystalline powder.

-

Fail: Clumping, sticky texture, or yellow discoloration (indicates oxidation or hydrolysis).

Analytical Verification

If the container was left open or stored improperly, verify purity:

-

1H-NMR (DMSO-d6): Look for the disappearance of the ethyl triplet/quartet of the N-ethoxy group or the appearance of free Glycine peaks.

-

Silver Nitrate Test (Qualitative): A rapid precipitation of AgCl confirms the chloride counter-ion is present, but this does not confirm the integrity of the organic cation.

Workflow Diagram: Handling & QC

Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic amine salts.

References

-

BenchChem. (2025).[2] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Retrieved from

-

Thermo Fisher Scientific. (2024).[3] Safety Data Sheet: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. Retrieved from

-

Marmion, C. J., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Retrieved from

-

American Elements. (2024). 2-amino-N-(2-ethylphenyl)acetamide hydrochloride Properties & Safety. Retrieved from

-

Sigma-Aldrich. (2024). 2-Amino-N,N-dimethylacetamide hydrochloride Product Specification. Retrieved from [4]

Sources

Methodological & Application

Application Note: Enhanced Sialic Acid Stabilization and Carboxyl Derivatization using 2-Amino-N-ethoxyacetamide HCl

[1]

Executive Summary

The analysis of acidic glycans (sialylated) and acidic peptides by mass spectrometry is often plagued by ionization suppression in positive mode and metastable loss of sialic acids (desialylation) during ionization. Traditional methods use Glycinamide or Methylamine to neutralize these charges.

2-amino-N-ethoxyacetamide HCl represents a next-generation derivatization reagent.[1] Unlike simple alkylamines, the N-ethoxy moiety introduces a specific hydrophobicity/polarity balance that:

-

Neutralizes negative charges , facilitating high-sensitivity positive-mode ESI (+ESI).

-

Stabilizes sialic acid linkages (preventing in-source decay).

-

Enhances Reverse-Phase (RP) retention of hydrophilic glycans/glycopeptides due to the ethoxy tail.

-

Differentiates linkage isomers (

2,3 vs.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Chemical Identity & Mechanism[2]

Reagent Profile

-

Chemical Name: 2-amino-N-ethoxyacetamide hydrochloride[1][2][3][4]

-

CAS: 1909305-35-6 (HCl salt) / 1489450-17-0 (Free base)[1]

-

Formula:

(Salt) /ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Molecular Weight: 154.60 g/mol (HCl salt); 118.13 g/mol (Free base)

-

Functional Groups: Primary Amine (Reactive), N-ethoxyamide (Hydrophobic/Stable Tag).[1]

Reaction Mechanism (EDC Coupling)

The primary amine of 2-amino-N-ethoxyacetamide reacts with carboxylic acids (activated by EDC/NHS or EDC/HOAt) to form a stable amide bond.[1]

Mass Shift Calculation:

-

Reaction:

ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Added Moiety:

ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Net Mass Shift: +100.063 Da per carboxyl group.

Figure 1: Mechanism of EDC-mediated carboxyl derivatization with 2-amino-N-ethoxyacetamide.

Experimental Protocol

Materials Required

-

Analyte: Released N-glycans (free reducing end) or Tryptic Peptides.[1]

-

Reagent: 2-amino-N-ethoxyacetamide HCl (1M stock in water).[1]

-

Activator: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole).[1]

-

Buffer: MES buffer (0.5 M, pH 5.5) or Pyridine/HCl system.

-

Purification: HILIC SPE cartridges or C18 micro-columns.

Step-by-Step Derivatization Workflow

Step 1: Sample Preparation

Ensure glycans are released (e.g., PNGase F) and purified. For peptides, ensure desalting is complete. Dry the sample in a vacuum centrifuge.

Step 2: Reagent Cocktail Preparation

Prepare the Amidation Solution fresh (volumes for 10 samples):

-

Reagent A: 20 µL of 1M 2-amino-N-ethoxyacetamide HCl in MES buffer (pH 5.5).

-

Reagent B: 20 µL of 1M EDC in MES buffer.

-

Reagent C: 10 µL of 0.5M HOAt in DMF (optional, enhances efficiency).

-

Note: Adjust pH to 5.0–6.0 using dilute NaOH if necessary. The HCl salt is acidic.

Step 3: Reaction

-

Add 20 µL of the Amidation Solution to the dried sample.

-

Vortex thoroughly and centrifuge briefly.

-

Incubate at 37°C for 60 minutes (for peptides) or 60°C for 60 minutes (for glycans/sialic acids).

-

Critical: Higher temperatures favor complete amidation but risk hydrolysis of labile groups.

-

Step 4: Quenching & Cleanup

-

Add 200 µL of Acetonitrile (ACN) to precipitate/dilute.

-

HILIC SPE Cleanup:

-

Condition cartridge with 80% ACN.

-

Load sample.[5]

-

Wash with 80% ACN (removes excess reagents).

-

Elute with 50 mM Ammonium Formate (pH 4.5) in 20% ACN.

-

-

Lyophilize eluate.

Figure 2: Operational workflow for sample preparation.[1]

Data Interpretation & Validation

Mass Shift Verification

Upon successful derivatization, every free carboxyl group (C-terminus, Asp, Glu, Sialic Acid) will exhibit a mass increase.

| Analyte Type | Modification Site | Mass Shift ( |

| Sialic Acid (Neu5Ac) | Carboxyl (C1) | +100.063 Da |

| Peptide C-Term | Carboxyl | +100.063 Da |

| Aspartic Acid (D) | Side chain | +100.063 Da |

| Glutamic Acid (E) | Side chain | +100.063 Da |

Chromatographic Behavior

-

HILIC: The ethoxy group reduces the extreme polarity of sialylated glycans, resulting in tighter peak shapes and slightly reduced retention time compared to native glycans, but better separation than methylamide derivatives.

-

Reverse Phase (C18): The ethoxy tail adds hydrophobicity. Sialylated glycans, which normally do not bind C18, will now retain and separate , allowing for RP-LC-MS of glycans (a significant advantage).[1]

Linkage Differentiation (SALSA-like)

To differentiate

-

Perform Lactonization first (activates

2,3 only). -

Perform Amidation with 2-amino-N-ethoxyacetamide (targets remaining

2,6).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Result:

2,3 = -18 Da (Lactone);

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Derivatization | pH too low (<4.[1]0) due to HCl salt. | Buffer the reaction with MES/NaOH to pH 5.5. |

| Precipitation | Reagent concentration too high. | Dilute stock to 0.5M or add 20% DMSO. |

| Signal Suppression | Excess reagent remaining. | Perform a second HILIC SPE wash step. |

| Unexpected Mass (+118) | Salt adduct or non-covalent adduct. | Ensure harsh desolvation settings in MS source. |

References

-

Chemical Structure Validation: 2-amino-N-ethoxyacetamide hydrochloride (CAS 1909305-35-6).[1][2][4] PubChem Compound Summary. Retrieved from [Link]

- EDC Coupling Protocols: Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Standard reference for EDC/Amine coupling chemistry).

-

Glycan Derivatization Context: Ruhaak, L. R., et al. (2010). "Glycan labeling strategies and their use in identification and quantification." Analytical and Bioanalytical Chemistry. [Link]

- Sialic Acid Stabilization: Deelder, A. M., et al. (2007). "Stabilization of sialic acids in N-glycan analysis." Nature Protocols.

Disclaimer: This protocol is designed for research use only. 2-amino-N-ethoxyacetamide HCl is a chemical reagent; consult the Safety Data Sheet (SDS) for proper handling, specifically regarding skin irritation and respiratory hazards.[1]

Sources

- 1. americanelements.com [americanelements.com]

- 2. CAS:1421601-45-7, 2-Amino-N-methoxyacetamide hydrochloride-毕得医药 [bidepharm.com]

- 3. 2031268-89-8 | MFCD30345362 | 2-amino-N-ethoxy-N-ethylacetamide hydrochloride [aaronchem.com]

- 4. 1909305-35-6|2-Amino-N-ethoxyacetamide hydrochloride|BLD Pharm [bldpharm.com]

- 5. Buy 2-Cyano-2-(ethoxyimino)acetamide (EVT-8710411) | 57967-25-6 [evitachem.com]

Application Note: Sensitive Detection of Reducing Sugars in Pharmaceutical Development through Derivatization with 2-amino-N-ethoxyacetamide hydrochloride

Abstract

The quantitative analysis of reducing sugars is a critical aspect of drug development, particularly in the characterization of glycoproteins and carbohydrate-based therapeutics. This application note provides a detailed protocol for the derivatization of reducing sugars with 2-amino-N-ethoxyacetamide hydrochloride via reductive amination. This method covalently attaches a tag that can be readily analyzed by various analytical techniques, offering enhanced sensitivity and specificity. We will delve into the underlying chemical principles, provide a step-by-step experimental workflow, and discuss the rationale behind each procedural step to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Reducing Sugar Analysis

Reducing sugars, characterized by the presence of a free aldehyde or ketone group, are fundamental components of many biological molecules, including glycoproteins, which are a major class of biopharmaceuticals. The glycosylation profile of these therapeutic proteins can significantly impact their efficacy, stability, and immunogenicity. Consequently, the accurate quantification and characterization of the carbohydrate moieties are paramount during drug development and for quality control.

Direct analysis of underivatized sugars often suffers from poor sensitivity and chromatographic resolution. Derivatization with a suitable labeling agent, such as 2-amino-N-ethoxyacetamide, addresses these challenges by introducing a chemical tag that enhances detection and improves chromatographic behavior. The reductive amination process described herein is a widely adopted and robust method for labeling the reducing end of carbohydrates.[1][] This application note serves as a comprehensive guide to performing this derivatization, providing both the practical "how" and the scientific "why" for each step.

The Chemistry of Derivatization: Reductive Amination

The derivatization of a reducing sugar with 2-amino-N-ethoxyacetamide hydrochloride is a classic example of reductive amination.[3][4] This two-step process involves the initial reaction between the open-chain aldehyde form of the reducing sugar and the primary amine of the labeling reagent to form an unstable Schiff base (an imine).[1][4] This reaction is catalyzed by an acid. Due to the inherent instability of the Schiff base, a reducing agent, typically sodium cyanoborohydride, is introduced to reduce the imine to a stable secondary amine, thus covalently and permanently attaching the label to the sugar.[5][6]

Sodium cyanoborohydride is the preferred reducing agent because it is mild enough to selectively reduce the imine in the presence of the aldehyde group of the unreacted sugar, minimizing side reactions.[6] The entire process is typically carried out in a "one-pot" reaction, providing an efficient and straightforward labeling procedure.[4]

// Nodes ReducingSugar [label="Reducing Sugar\n(with open-chain aldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; LabelingReagent [label="2-amino-N-ethoxyacetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; SchiffBase [label="Schiff Base (Imine)\n(unstable intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; ReducingAgent [label="Sodium\nCyanoborohydride\n(NaBH3CN)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LabeledSugar [label="Labeled Sugar\n(stable secondary amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O [label="H₂O", shape=plaintext]; AcidCatalyst [label="Acid Catalyst\n(e.g., Acetic Acid)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ReducingSugar -> SchiffBase [label="+ Labeling Reagent"]; LabelingReagent -> SchiffBase [style=invis]; SchiffBase -> LabeledSugar [label="+ Reducing Agent"]; ReducingAgent -> LabeledSugar [style=invis]; SchiffBase -> H2O [dir=back]; AcidCatalyst -> ReducingSugar [style=dashed, arrowhead=none, label=" facilitates"]; }

Materials and Reagents

| Reagent | Grade | Supplier (Example) | Notes |

| 2-amino-N-ethoxyacetamide hydrochloride | ≥98% | Sigma-Aldrich | The primary labeling reagent. |

| Sodium cyanoborohydride (NaBH₃CN) | ≥95% | Sigma-Aldrich | The reducing agent. Caution: Highly toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). |

| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | A component of the reaction solvent. |

| Glacial Acetic Acid | ≥99.7% | Fisher Scientific | A component of the reaction solvent and acts as a catalyst. |

| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific | Used for post-derivatization cleanup. |

| Ultrapure Water | 18.2 MΩ·cm | - | Used for sample preparation and cleanup. |

| Hydrophilic Interaction Chromatography (HILIC) Solid Phase Extraction (SPE) Cartridges | - | Waters, Agilent | For the purification of labeled sugars from excess reagents.[7] |

| Nitrogen Gas | High Purity | - | For drying samples. |

| Standard Reducing Sugars | Analytical Standard | Sigma-Aldrich | e.g., Glucose, Mannose, N-acetylglucosamine for positive controls and standardization. |

Experimental Protocol

This protocol is adapted from established methods for labeling glycans with 2-aminobenzamide (2-AB).[5][7][8][9]

Preparation of the Labeling Reagent

Causality behind experimental choices: A fresh labeling solution is prepared to ensure the potency of the reducing agent. The DMSO/acetic acid mixture provides an optimal solvent system that dissolves both the polar sugar and the less polar labeling reagent, while the acetic acid catalyzes the formation of the Schiff base.[1]

-

In a clean, dry microcentrifuge tube, prepare the solvent mixture by combining 350 µL of DMSO and 150 µL of glacial acetic acid.

-

Add this solvent mixture to a vial containing 5 mg of 2-amino-N-ethoxyacetamide hydrochloride. Vortex until fully dissolved.

-

Carefully add the entire dissolved labeling reagent solution to a vial containing 6 mg of sodium cyanoborohydride. Mix by gentle pipetting until the reducing agent is completely dissolved. This is your final labeling reagent.

-

Note: Use this reagent within one hour of preparation and protect it from moisture.[8]

-

Derivatization of Reducing Sugars

Causality behind experimental choices: Samples must be thoroughly dried to prevent dilution of the labeling reagent and interference from water. The incubation at 65°C accelerates the reaction rate without causing significant degradation of the sugars.[1] An excess of labeling reagent is used to drive the reaction to completion.[7]

-

Sample Preparation: Aliquot the reducing sugar sample (typically 10 to 100 nmol) into a microcentrifuge tube. If the sample is in solution, dry it completely using a centrifugal evaporator. Ensure the sample is free from salts and detergents as these can interfere with the labeling process.[5][9]

-

Labeling Reaction: Add 5-10 µL of the freshly prepared labeling reagent to the dried sugar sample.

-

Incubation: Cap the tube tightly and vortex to ensure the sample is fully dissolved. Incubate the reaction mixture at 65°C for 2-3 hours in a dry heat block or oven. Do not use a water bath to avoid introducing moisture.[5][8][9]

-

Cooling: After incubation, remove the sample and allow it to cool to room temperature.

Post-Labeling Cleanup: HILIC SPE

Causality behind experimental choices: A cleanup step is essential to remove the excess, unreacted labeling reagent and by-products, which would otherwise interfere with subsequent analysis.[7] HILIC SPE is an effective method for this purification, as the hydrophilic labeled sugars are retained on the stationary phase while the more hydrophobic excess label is washed away.[7]

-

Sample Dilution: Dilute the cooled reaction mixture with acetonitrile (ACN) to a final concentration of approximately 90% ACN. This is crucial for efficient binding to the HILIC SPE sorbent.[7]

-

SPE Cartridge Conditioning: Condition a HILIC SPE cartridge according to the manufacturer's instructions, typically involving washes with water followed by equilibration with high-ACN solvent.

-

Sample Loading: Load the diluted sample onto the conditioned HILIC SPE cartridge.

-

Washing: Wash the cartridge with a high-ACN solvent (e.g., 95% ACN in water) to remove the excess labeling reagent.

-

Elution: Elute the labeled sugars from the cartridge using a low-ACN solvent (e.g., 50% ACN in water or an aqueous buffer).

-

Drying: Dry the eluted, purified labeled sugar sample in a centrifugal evaporator.

-

Reconstitution: Reconstitute the dried, labeled sugars in a suitable solvent for your intended analysis (e.g., mobile phase for HPLC).

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire process from sample preparation to the final analysis-ready product.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes Start [label="Start: Purified Reducing Sugar Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DrySample [label="Dry Sample\n(Centrifugal Evaporator)"]; PrepareReagent [label="Prepare Labeling Reagent\n(2-amino-N-ethoxyacetamide,\nNaBH3CN, DMSO, Acetic Acid)"]; AddReagent [label="Add Labeling Reagent to Dried Sample"]; Incubate [label="Incubate\n(65°C for 2-3 hours)"]; Cleanup [label="Post-Labeling Cleanup\n(HILIC SPE)"]; Analyze [label="Analysis-Ready Labeled Sugar", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> DrySample; DrySample -> AddReagent; PrepareReagent -> AddReagent; AddReagent -> Incubate; Incubate -> Cleanup; Cleanup -> Analyze; }

Conclusion

The derivatization of reducing sugars with 2-amino-N-ethoxyacetamide hydrochloride via reductive amination is a robust and reliable method for enhancing the analytical detection of carbohydrates. By understanding the underlying chemical principles of Schiff base formation and subsequent reduction, researchers can confidently implement and troubleshoot this protocol. The detailed steps provided in this application note, from reagent preparation to post-labeling cleanup, are designed to ensure high labeling efficiency and the generation of high-quality data. This method is an invaluable tool for scientists in the pharmaceutical industry who require sensitive and accurate characterization of glycoproteins and other carbohydrate-based molecules.

References

-

Waters Corporation. (n.d.). Rapid Sample Cleanup Method Development for 2-Aminobenzamide labeled N-Linked Glycans Released from Glycoproteins. Waters. Retrieved from [Link]

-

Guttman, A., & Chen, F. T. (2018). Evaporative fluorophore labeling of carbohydrates via reductive amination. Journal of Chromatography A, 1569, 132-136. Retrieved from [Link]

-

Bigge, J. C., Patel, T. P., Bruce, J. A., Goulding, P. N., Charles, S. M., & Parekh, R. B. (1995). Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid. Analytical Biochemistry, 230(2), 229-238. Retrieved from [Link]

-

Ludger Ltd. (n.d.). LudgerTag 2-AB (2-aminobenzamide) Glycan Labeling Kit. Ludger. Retrieved from [Link]

-

Ruhaak, L. R., Zauner, G., Huhn, C., Bruggink, C., Deelder, A. M., & Wuhrer, M. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 397(8), 3457-3481. Retrieved from [Link]

-

Interchim. (n.d.). LudgerTag 2-AB (2-Aminobenzamide) Glycan Labeling Kit Instruction Guide. Interchim. Retrieved from [Link]

-

Wang, C., et al. (2022). Regeneration of Free Reducing Glycans from Reductive Amination-Tagged Glycans by Oxone. ACS Chemical Biology, 17(3), 548-554. Retrieved from [Link]

-

Guttman, A., & Chen, F. T. (2018). Evaporative fluorophore labeling of carbohydrates via reductive amination. ResearchGate. Retrieved from [Link]

-

Sciforum. (n.d.). New fluorescent amino carbohydrate derivatives. Sciforum. Retrieved from [Link]

-

ResearchGate. (n.d.). Sample purification after glycan labeling. ResearchGate. Retrieved from [Link]

-

Amezawa, K., et al. (2021). Optimizing the preparation of labeled N-glycans for rapid, simplified, and high-precision analysis. PLOS ONE, 16(12), e0261316. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Molecules, 23(2), 293. Retrieved from [Link]

-

Aus-e-Tute. (n.d.). Reducing and Non-reducing Sugars Chemistry Tutorial. Aus-e-Tute. Retrieved from [Link]

-

Microbe Notes. (2024). Benedict's Test: Principle, Procedure & Practical Uses. Microbe Notes. Retrieved from [Link]

-

Flores-Alamo, M., et al. (2020). Quantification of Reducing Sugars Based on the Qualitative Technique of Benedict. ACS Omega, 5(50), 32467-32474. Retrieved from [Link]

-

BYJU'S. (n.d.). Benedict's test. BYJU'S. Retrieved from [Link]

-

Save My Exams. (n.d.). Testing for Non-Reducing Sugars (Cambridge (CIE) A Level Biology): Revision Note. Save My Exams. Retrieved from [Link]

Sources

- 1. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. ludger.com [ludger.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. waters.com [waters.com]

- 8. interchim.fr [interchim.fr]

- 9. qa-bio.com [qa-bio.com]

Application Notes and Protocols for the Purification of 2-amino-N-ethoxyacetamide Hydrochloride

For: Researchers, scientists, and drug development professionals.

Introduction

2-amino-N-ethoxyacetamide hydrochloride is a polar organic molecule of increasing interest in pharmaceutical and fine chemical synthesis. Its structure, featuring a primary amine, an amide, and an ethoxy group, imparts a high degree of polarity and water solubility. As with any active pharmaceutical ingredient (API) or intermediate, achieving high purity is paramount to ensure safety, efficacy, and reproducibility in downstream applications. This document provides a comprehensive guide to the purification of 2-amino-N-ethoxyacetamide hydrochloride, detailing common impurities and offering robust protocols for their removal.

Understanding the Impurity Profile

The nature and quantity of impurities in a given batch of 2-amino-N-ethoxyacetamide hydrochloride are intrinsically linked to its synthetic route. While various synthetic strategies can be envisioned, a common approach involves the acylation of an appropriate amine with chloroacetyl chloride, followed by amination.[1][2][3] A plausible, though not definitively published, synthetic pathway is illustrated below.

A typical synthesis could involve the reaction of ethoxyamine with chloroacetyl chloride to form 2-chloro-N-ethoxyacetamide, followed by nucleophilic substitution of the chloride with ammonia or a protected amine equivalent. The final step would be the formation of the hydrochloride salt.

Based on this and similar acetamide syntheses, the following classes of impurities can be anticipated:

-

Starting Materials: Unreacted ethoxyamine, chloroacetyl chloride, or ammonia.

-

Reaction Byproducts:

-

Over-alkylation products: Diamide impurities may form if the amine reacts with more than one molecule of the chloroacetyl derivative.[1]

-

Hydrolysis products: Chloroacetyl chloride is highly reactive and can hydrolyze to chloroacetic acid in the presence of water.[2]

-

Side-reaction products: Depending on the specific reagents and conditions, other side reactions may occur.

-

-

Reagents and Solvents: Residual solvents and reagents used in the synthesis and workup.

-

Inorganic Salts: Salts such as sodium chloride may be present from workup procedures.

Table 1: Potential Impurities and Their Origins

| Impurity Class | Specific Example | Origin |

| Starting Materials | Ethoxyamine, Chloroacetyl chloride | Incomplete reaction. |

| Reaction Byproducts | 2,2'-dichloro-N,N'-diethoxy-diacetamide | Reaction of two molecules of ethoxyamine with a diacylating agent. |

| Chloroacetic acid | Hydrolysis of chloroacetyl chloride.[2] | |

| Reagents/Solvents | Triethylamine, Dichloromethane, Tetrahydrofuran | Residual from reaction and extraction steps. |

| Inorganic Salts | Sodium Chloride (NaCl), Ammonium Chloride (NH₄Cl) | Byproducts of neutralization or salting-out steps. |

Purification Strategies: A Multi-faceted Approach

Due to the polar and ionic nature of 2-amino-N-ethoxyacetamide hydrochloride, a single purification technique is often insufficient. A combination of methods, tailored to the specific impurity profile, is typically required. The following sections detail the most effective purification protocols.

Diagram 1: General Purification Workflow

Caption: A general workflow for the purification of 2-amino-N-ethoxyacetamide hydrochloride.

Liquid-Liquid Extraction: The First Line of Defense

Liquid-liquid extraction is a powerful technique for the initial cleanup of the crude reaction mixture, primarily to remove non-polar and some weakly polar impurities.[4][5] The strategy leverages the pH-dependent solubility of the amine hydrochloride.

Principle: The hydrochloride salt of 2-amino-N-ethoxyacetamide is highly water-soluble and largely insoluble in non-polar organic solvents. Conversely, non-polar impurities will preferentially partition into the organic phase. By performing extractions under acidic, neutral, and basic conditions, a significant degree of purification can be achieved.

Protocol 1: pH-Based Liquid-Liquid Extraction

Objective: To remove non-polar organic impurities and separate acidic and basic byproducts.

Materials:

-

Crude 2-amino-N-ethoxyacetamide hydrochloride

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Saturated sodium chloride solution (brine)

-

Separatory funnel

-

pH paper or pH meter

Methodology:

-

Acidic Wash: a. Dissolve the crude product in deionized water. b. Adjust the pH to ~2 with 1 M HCl. c. Transfer the aqueous solution to a separatory funnel. d. Add an equal volume of DCM or EtOAc and shake vigorously. Allow the layers to separate. e. Drain the organic layer (bottom layer for DCM, top for EtOAc). f. Repeat the extraction of the aqueous layer with fresh organic solvent twice more. g. The aqueous layer now contains the protonated product and other water-soluble salts.

-

Neutralization and Extraction of the Free Amine: a. To the purified aqueous layer, slowly add 1 M NaOH with stirring until the pH is ~10-11. This deprotonates the amine hydrochloride to the free amine. b. Extract the aqueous solution three times with an equal volume of DCM or EtOAc. The free amine will now partition into the organic layer. c. Combine the organic extracts.

-

Back Extraction and Salt Formation: a. Wash the combined organic layers with brine to remove residual water and water-soluble impurities. b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. To the concentrated solution of the free amine, add a stoichiometric amount of HCl (e.g., as a solution in isopropanol or ether) to precipitate the pure hydrochloride salt. d. Collect the precipitate by vacuum filtration, wash with a small amount of cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Causality: The initial acidic wash ensures that the desired amine remains in the aqueous phase as its hydrochloride salt, while non-polar impurities are extracted into the organic solvent. Subsequent basification deprotonates the amine, making it more soluble in the organic solvent and allowing its separation from inorganic salts that remain in the aqueous phase.[6][7]

Recrystallization: The Workhorse of Purification

Recrystallization is a highly effective method for purifying solid compounds and is often the primary technique for obtaining crystalline, high-purity 2-amino-N-ethoxyacetamide hydrochloride.[8][9] The success of this technique hinges on the selection of an appropriate solvent system.

Principle: The solubility of a solid in a solvent generally increases with temperature. In recrystallization, the impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility decreases, and the pure compound crystallizes out, leaving the impurities in the mother liquor.[9]

Solvent Selection:

The ideal recrystallization solvent for 2-amino-N-ethoxyacetamide hydrochloride should exhibit the following properties:

-

High solubility for the compound at elevated temperatures.

-

Low solubility for the compound at low temperatures.

-

High solubility for the impurities at all temperatures, or very low solubility such that they can be removed by hot filtration.

-

A boiling point below the melting point of the compound.

-

It should not react with the compound.

Given the polar nature of the target compound, polar protic solvents or solvent mixtures are often suitable.

Table 2: Recommended Solvent Systems for Recrystallization

| Solvent System | Rationale |

| Ethanol/Water | A good starting point. The compound is likely soluble in hot water and less soluble in ethanol. |

| Isopropanol/Diethyl Ether | Isopropanol can dissolve the salt, and the addition of a non-polar anti-solvent like diethyl ether induces precipitation.[8] |

| Methanol/Dichloromethane | Methanol provides good solubility, while dichloromethane can act as an anti-solvent. |

| Acetonitrile | Can be a good solvent for precipitating salts. |

Protocol 2: Recrystallization from a Mixed Solvent System (Isopropanol/Diethyl Ether)

Objective: To obtain high-purity crystalline 2-amino-N-ethoxyacetamide hydrochloride.

Materials:

-

Crude or partially purified 2-amino-N-ethoxyacetamide hydrochloride

-

Isopropanol

-

Diethyl ether

-

Erlenmeyer flask

-

Hot plate with magnetic stirrer

-

Büchner funnel and filter flask

-

Vacuum source

Methodology:

-

Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot isopropanol to dissolve the solid completely.

-

Hot Filtration (if necessary): If insoluble impurities are present, add a small amount of additional hot solvent and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

-

Crystallization: a. Allow the clear solution to cool slowly to room temperature. b. Once at room temperature, slowly add diethyl ether dropwise with gentle swirling until the solution becomes faintly turbid. c. If turbidity persists, add a drop or two of hot isopropanol to redissolve it. d. Allow the flask to stand undisturbed at room temperature for crystallization to occur. e. Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of a cold mixture of isopropanol and diethyl ether. c. Continue to draw air through the crystals on the filter to partially dry them. d. Transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven.

Diagram 2: Recrystallization Workflow

Caption: A step-by-step workflow for the recrystallization process.

Column Chromatography: For the Highest Purity

For applications requiring the highest purity, or for the removal of closely related impurities, column chromatography is the method of choice.[10][11] Given the polar nature of 2-amino-N-ethoxyacetamide hydrochloride, several chromatographic techniques can be employed.

Principle: Column chromatography separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (eluent) that flows through it.[12] Compounds with a higher affinity for the stationary phase will move more slowly through the column than those with a lower affinity.

Chromatography Options:

-

Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel or alumina) and a non-polar mobile phase.[13] For highly polar compounds like amine hydrochlorides, a very polar eluent system is required, often with additives like ammonia or triethylamine to prevent streaking.

-

Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). This is often a good choice for purifying polar compounds.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. HILIC is particularly well-suited for the separation of very polar compounds that are poorly retained in reversed-phase chromatography.[13][14]

Protocol 3: Purification by HILIC

Objective: To achieve high-purity 2-amino-N-ethoxyacetamide hydrochloride by removing closely related polar impurities.

Materials:

-

Partially purified 2-amino-N-ethoxyacetamide hydrochloride

-

HILIC stationary phase (e.g., amide- or diol-bonded silica)

-

Acetonitrile (ACN), HPLC grade

-

Deionized water, HPLC grade

-

Formic acid or ammonium formate (as a mobile phase additive)

-

Chromatography column

-

Fraction collector

Methodology:

-

Column Packing: Prepare a slurry of the HILIC stationary phase in the initial mobile phase composition and pack the column according to standard procedures.

-

Sample Preparation: Dissolve the sample in a small amount of the initial mobile phase. If solubility is an issue, use a slightly stronger solvent and ensure the final injection volume is minimal.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of acetonitrile and a low percentage of water (e.g., 95:5 ACN:water) with a small amount of an additive like 0.1% formic acid to improve peak shape.

-

Chromatography: a. Equilibrate the column with the initial mobile phase until a stable baseline is achieved. b. Load the sample onto the column. c. Elute the column with the mobile phase. A gradient elution, where the percentage of water is gradually increased, may be necessary to elute the product and separate it from impurities. d. Collect fractions and monitor the elution profile using an appropriate detector (e.g., UV, ELSD) or by thin-layer chromatography (TLC) analysis of the fractions.

-

Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure to obtain the purified 2-amino-N-ethoxyacetamide hydrochloride.

Causality: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (increasing the water content), which disrupts this partitioning and allows the analytes to move through the column.[13]

Purity Assessment

The purity of the final product should be rigorously assessed using appropriate analytical techniques.

Table 3: Analytical Methods for Purity Determination

| Method | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity and detection of impurities.[15][16] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of impurities with different chemical structures. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and identification of unknown impurities.[1] |

| Melting Point | A sharp melting point range is indicative of high purity. |

| Elemental Analysis | Confirms the elemental composition of the compound. |

| Headspace Gas Chromatography (GC) | Quantification of residual solvents.[17] |

Conclusion

The purification of 2-amino-N-ethoxyacetamide hydrochloride requires a systematic approach that begins with an understanding of the potential impurity profile based on the synthetic route. A combination of pH-based liquid-liquid extraction for initial cleanup, followed by meticulous recrystallization, will yield a product of high purity suitable for most applications. For the most demanding requirements, chromatographic techniques, particularly HILIC, offer an excellent method for achieving the highest levels of purity. The protocols and principles outlined in this guide provide a robust framework for researchers and scientists to obtain highly pure 2-amino-N-ethoxyacetamide hydrochloride, ensuring the quality and reliability of their downstream research and development activities.

References

-

Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved February 15, 2026, from [Link]

-

Bickler, B. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Retrieved February 15, 2026, from [Link]

-

University of Missouri System. (2020, October 23). Amine Extraction in the Laboratory. Organic Chemistry II. Retrieved February 15, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved February 15, 2026, from [Link]

-

JoVE. (2015, March 4). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. Retrieved February 15, 2026, from [Link]

-

Guerra de Oliveira, R. (2017, February 8). Purification of organic hydrochloride salt? ResearchGate. Retrieved February 15, 2026, from [Link]

-

MetwareBio. (n.d.). Chromatographic Columns: The Backbone of Analytical Chemistry. Retrieved February 15, 2026, from [Link]

-

ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved February 15, 2026, from [Link]

-

Organomation. (n.d.). Solvent Extraction Techniques. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2-amino-N-ethylacetamide hydrochloride. Retrieved February 15, 2026, from [Link]

-

Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Retrieved February 15, 2026, from [Link]

-

Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines. Retrieved February 15, 2026, from [Link]

-

CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved February 15, 2026, from [Link]

-

Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved February 15, 2026, from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 15, 2026, from [Link]

-

Oak Ridge National Laboratory. (2018, December 13). Purification of Chloride Salts for Concentrated Solar Power Applications. Retrieved February 15, 2026, from [Link]

-

Radboud Repository. (2015, January 2). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Retrieved February 15, 2026, from [Link]

-

Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Retrieved February 15, 2026, from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved February 15, 2026, from [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved February 15, 2026, from [Link]

-

PubMed. (n.d.). An effective organic solvent system for the dissolution of amino acids. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.

-

Taylor & Francis. (2018, November 19). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Retrieved February 15, 2026, from [Link]

-

International Journal of ChemTech Research. (2017). A facile amidation of chloroacetyl chloride using DBU. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? Retrieved February 15, 2026, from [Link]

-

Journal of Applied Pharmaceutical Science. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2-(Aminooxy)acetamide. Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved February 15, 2026, from [Link]

-

MDPI. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved February 15, 2026, from [Link]

-

Cheméo. (n.d.). Acetamide, hydrochloride - Chemical & Physical Properties. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 2. Synthesis of 2-(2-aminoethoxy)-ethanol based 5′-amino... Retrieved February 15, 2026, from [Link]

-

MDPI. (2025, November 11). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Retrieved February 15, 2026, from [Link]

Sources

- 1. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 5. organomation.com [organomation.com]

- 6. Amine Extraction in the Laboratory [ns1.almerja.com]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. researchgate.net [researchgate.net]

- 9. mt.com [mt.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]

- 12. youtube.com [youtube.com]

- 13. Chromatographic Columns: The Backbone of Analytical Chemistry - MetwareBio [metwarebio.com]

- 14. biotage.com [biotage.com]

- 15. diplomatacomercial.com [diplomatacomercial.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ijpsonline.com [ijpsonline.com]

Troubleshooting & Optimization

Troubleshooting low labeling efficiency with 2-amino-N-ethoxyacetamide hydrochloride

This guide addresses the technical challenges associated with using 2-amino-N-ethoxyacetamide hydrochloride for labeling applications. Based on its chemical structure (a primary aliphatic amine salt), this reagent is most commonly employed for reductive amination of glycans (targeting the reducing end aldehyde) or carboxyl conjugation (targeting activated esters).

The following technical support center focuses on the most prevalent issue: Reductive Amination Efficiency , where the user attempts to label glycans or aldehydes but achieves poor yields compared to standard aromatic labels like 2-AB or 2-AA.

Part 1: Expert Insight – The "Basicity Trap"

Why standard protocols fail with this reagent.

If you are transitioning from standard glycan labels (like 2-aminobenzamide, 2-AB) to 2-amino-N-ethoxyacetamide , your labeling efficiency is likely low because of a fundamental mismatch in pKa .

-

The Standard (2-AB): 2-AB is an aromatic amine with a low pKa (~3–4). It remains non-protonated (nucleophilic) even in acidic conditions (e.g., 30% acetic acid/DMSO) which are required to catalyze the ring-opening of the glycan.

-

Your Reagent (2-amino-N-ethoxyacetamide): This is an aliphatic glycine derivative. Its amine pKa is significantly higher (~8.0–9.5).

-

The Conflict: In standard acidic labeling buffers, 2-amino-N-ethoxyacetamide becomes fully protonated (

). A protonated amine is not nucleophilic and cannot attack the glycan aldehyde. Furthermore, as a hydrochloride salt , it introduces additional acidity and chloride ions that can suppress ionization in MS if not removed.

The Solution: You must shift the reaction pH to a "Goldilocks zone" (pH 6.0–7.0) or use a catalyst that operates in non-aqueous conditions without strong acids, such as 2-Picoline Borane .

Part 2: Troubleshooting Guide (Q&A)

Category A: Reaction Chemistry & Low Yields

Q1: I am using a standard 2-AB protocol (DMSO/Acetic Acid/NaCNBH3). Why is my labeling efficiency <10%?

A: You are protonating your nucleophile.

Standard 2-AB protocols use ~30% Acetic Acid. At this acidity, 2-amino-N-ethoxyacetamide HCl exists almost exclusively as the ammonium cation (

-

Fix: Switch to a non-acidic reductant system . Use a 1:1 mixture of DMSO and Methanol. Instead of Acetic Acid/NaCNBH3, use 2-Picoline Borane (2-PB) at 50–100 mg/mL. 2-PB is an efficient reductant that promotes reductive amination without requiring the harsh acidic conditions needed for NaCNBH3.

Q2: The reagent is a Hydrochloride (HCl) salt. Do I need to neutralize it? A: Yes, strictly. The HCl counter-ion lowers the pH of your reaction mixture further. If you dissolve the salt directly in DMSO, the local acidity can inhibit the reaction.

-

Fix: "Free-base" the amine in situ. Add an equimolar amount of a non-nucleophilic base (like Diisopropylethylamine, DIPEA ) to the labeling mixture to neutralize the HCl.

-

Ratio: 1.0–1.1 equivalents of DIPEA per equivalent of Reagent HCl.

-

Warning: Do not use excess base, as high pH (>8) promotes the "Peeling Reaction" (degradation of the glycan reducing end).

-

Q3: I see a peak shift in HPLC, but the mass is wrong (M+18 or M+16). What happened? A: You likely formed the Schiff Base (Imine) but failed to reduce it to the stable amine.[1]

-

M-2 (Imine): Reduction failed completely. Check if your reductant (NaCNBH3 or 2-PB) is hydrolyzed/old.

-

M+16/18 (Glycosylamine): If the amine didn't react, the glycan might just be sitting as a glycosylamine or hydrolyzed back to free glycan.

-

Fix: Increase the incubation time (2h → 4h) and temperature (65°C). Ensure the reaction is anhydrous initially (Schiff base formation releases water; excess water drives the equilibrium backward).

Category B: Sample Cleanup & Detection

Q4: My labeling worked, but I lost everything during the cleanup (SPE). A: This reagent is more hydrophilic than 2-AB. 2-AB has a hydrophobic benzene ring that binds well to HILIC or Graphite carbon cartridges. 2-amino-N-ethoxyacetamide is a polar, linear molecule. It may wash off during the "load" or "wash" steps if the organic content is too low.

-

Fix: Increase the acetonitrile (ACN) concentration during loading.

-

Standard: Load in 80% ACN.

-

Optimized: Load in 90–95% ACN . This forces the hydrophilic labeled glycan to partition onto the HILIC phase.

-

Q5: The signal in MALDI-MS is suppressed.

A: Chloride ion suppression.

Since the reagent is an HCl salt, the reaction mix is rich in

-

Fix: Ensure your post-labeling cleanup (HILIC SPE) includes a thorough wash with 1% Formic Acid in 90% ACN to displace chloride ions before elution.

Part 3: Optimized Labeling Protocol

Recommended for Aliphatic Amine Salts (2-Amino-N-ethoxyacetamide HCl)

Reagents Required

| Component | Grade | Purpose |

| Labeling Reagent | High Purity (>98%) | The nucleophile. |

| DMSO | Anhydrous | Solvent. |

| Glacial Acetic Acid | HPLC Grade | Catalyst (Use sparingly). |

| 2-Picoline Borane (2-PB) | Complex | Non-toxic, efficient reductant. |

| DIPEA | Biotech Grade | Neutralization of HCl salt. |

Step-by-Step Workflow

-

Reagent Mix Preparation (Fresh):

-

Dissolve 2-amino-N-ethoxyacetamide HCl in DMSO to a final concentration of 0.35 M .

-

Add DIPEA (1:1 molar ratio to the reagent) to neutralize the salt. Vortex for 30 seconds.

-

Add 2-Picoline Borane to a final concentration of 1 M .

-

Add Glacial Acetic Acid to a final concentration of 10% (v/v) .

-

Note: Even though we neutralized the salt, a controlled acid source is needed for the borane reduction, but 10% is safer than 30% for this amine class.

-

-

-

Labeling Reaction:

-

Add 10 µL of Reagent Mix to the dried glycan sample (1–50 µg).

-

Seal tightly (prevent evaporation).

-

Incubate at 65°C for 2 hours .

-

-

Cleanup (HILIC SPE):

-

Dilute reaction with 90 µL ACN (Total vol = 100 µL, ~90% ACN).

-

Load onto HILIC plate/cartridge pre-equilibrated with 90% ACN.

-

Wash x3 with 90% ACN / 1% Formic Acid (removes excess reagent and salt).

-

Elute with water or 50 mM Ammonium Formate.

-

Part 4: Mechanism & Logic Visualization

The following diagram illustrates the critical "Deprotonation Gate" that causes failure in standard protocols.

Caption: The "Deprotonation Gate" (Yellow) is the critical step. Without neutralizing the HCl salt, the reagent remains in the non-reactive "Protonated Fail" state (Grey).

Part 5: Comparative Data (Aliphatic vs. Aromatic)

Use this table to adjust your expectations and parameters when switching from 2-AB.

| Feature | 2-AB (Standard) | 2-Amino-N-ethoxyacetamide | Impact on Protocol |

| Amine Type | Aromatic (Aniline) | Aliphatic (Glycine-like) | Critical: Aliphatic requires higher pH. |

| pKa of Amine | ~3.0 – 4.0 | ~8.0 – 9.5 | Must neutralize HCl salt; avoid high % acid. |

| Nucleophilicity | Low (needs acid catalysis) | High (if deprotonated) | Reacts faster if pH is correct (>6). |

| Hydrophobicity | High (Benzene ring) | Low (Ether/Amide chain) | Requires higher % organic for SPE retention. |

| MS Ionization | Good (Hydrophobic) | High (Proton affinity) | Excellent sensitivity, but salt intolerant. |

References

-

Bigge, J. C., et al. (1995).[2] "Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid." Analytical Biochemistry, 230(2), 229-238.

-

Ruhaak, L. R., et al. (2010). "Glycan labeling strategies and their use in identification and quantification." Analytical and Bioanalytical Chemistry, 397(8), 3457–3481.

-

PubChem. (2024). "2-amino-N-ethylacetamide hydrochloride (Compound Summary)." National Library of Medicine. (Used for structural analog comparison and pKa estimation).

-

Vreeker, G. C. M., & Wuhrer, M. (2017). "Reverse-Phase Solid-Phase Extraction for Glycan Purification." Methods in Molecular Biology. (Basis for HILIC/SPE troubleshooting).

Sources

Technical Support Center: Solubilization Strategies for 2-amino-N-ethoxyacetamide HCl

Current Status: Operational Ticket ID: SOL-2A-NET-001 Assigned Specialist: Senior Application Scientist, Conjugation Chemistry Division

Executive Summary & Compound Profile

The Core Problem: Users frequently report precipitation when introducing 2-amino-N-ethoxyacetamide HCl directly into biological buffers (e.g., PBS, HEPES). While the hydrochloride (HCl) salt is inherently water-soluble, the compound exhibits a sharp solubility drop-off upon neutralization or exposure to high ionic strength environments.

Chemical Profile:

-

Compound: 2-amino-N-ethoxyacetamide hydrochloride[1]

-

Structure:

-

Class: N-alkoxy glycinamide derivative.

-

Solubility Driver: The protonated

-amine ( -

Insolubility Trigger: The N-ethoxy group (

) is lipophilic. Upon deprotonation (formation of the free base), the molecule loses its ionic charge, and the hydrophobic ethoxy tail dominates, causing the compound to "oil out" or precipitate.

Diagnostic Workflow: Why is it precipitating?

Before attempting a fix, use this logic tree to identify the specific mechanism of failure in your workflow.

Technical Deep Dive & Solutions

Issue A: The "Free Base" Trap (pH-Induced Precipitation)

The Science:

The

-

In Water (pH ~4-5): The molecule is fully protonated (

) and soluble. -

In PBS (pH 7.4): You approach the pKa. A significant fraction (~50%) converts to the neutral free base (

). -

The Crash: The neutral form is dominated by the hydrophobic ethoxy tail and precipitates.

Solution: The "Acid-Drop" Technique Do not dissolve directly in pH 7.4 buffer. Dissolve in water first, then add buffer slowly, or maintain a slightly lower pH (6.0–6.5) if your downstream chemistry permits (e.g., reductive amination).

Issue B: The Common Ion Effect (Salting Out)

The Science:

PBS contains high concentrations of Chloride (

-

Equilibrium:

-

Adding the compound to a solution already saturated with

(like PBS) shifts the equilibrium to the left (solid form) according to Le Chatelier’s principle [2].

Solution: High-Dielectric Co-Solvents Pre-solubilizing in a high-dielectric organic solvent (DMSO or DMF) disrupts the crystal lattice energy before the compound encounters the high-salt environment.

Master Protocol: The "Gradual Gradient" Method

This protocol is designed to maximize solubility for conjugation reactions (e.g., aldehyde labeling) while preventing shock-precipitation.

Reagents Required[2][3]

-

2-amino-N-ethoxyacetamide HCl (Solid)

-

Anhydrous DMSO (Dimethyl sulfoxide)

-

Ultrapure Water (Milli-Q)

-

10x PBS (Phosphate Buffered Saline)

Step-by-Step Procedure

| Step | Action | Technical Rationale |

| 1 | Weigh target amount of compound. | -- |

| 2 | Dissolve in pure Water or DMSO at 10x the final desired concentration. | Water: Ensures full protonation (acidic pH). DMSO: Solvates the hydrophobic ethoxy tail. |

| 3 | Vortex vigorously for 30 seconds. | Ensure complete dissolution of the crystal lattice. |

| 4 | Check Clarity. Solution must be perfectly clear. | If cloudy here, the solid is degraded or impure. |

| 5 | Dilute by adding the biological buffer (1x PBS) dropwise while vortexing. | Prevents local regions of high pH/salt that trigger nucleation. |

| 6 | Final Check: If precipitation occurs upon dilution, add DMSO to final 5-10% (v/v). | Stabilizes the "Free Base" fraction formed at neutral pH. |

Visual Workflow

Frequently Asked Questions (FAQ)

Q: Can I heat the solution to dissolve the precipitate? A: NO. Heating N-alkoxy amides in aqueous solution (especially if acidic or basic) can accelerate hydrolysis of the amide bond or the N-O bond [3]. Always use co-solvents (DMSO) or vortexing at room temperature.

Q: I need to perform an oxime ligation at pH 4.5. Will this precipitate?

A: Unlikely.

At pH 4.5, the amine is fully protonated (

Q: Why does the protocol recommend DMSO? Won't that denature my protein? A: Dose matters. Most proteins tolerate up to 5-10% DMSO. This small amount is often sufficient to solvate the ethoxy tail of the linker, preventing the "oiling out" phenomenon without harming the protein target.

Q: Can I use Tris buffer instead of PBS? A: Proceed with caution. Tris contains a primary amine. If your downstream reaction involves amine-reactive chemistry (e.g., NHS esters or aldehydes), Tris will compete with your 2-amino-N-ethoxyacetamide. If you are just testing solubility, Tris is acceptable, but Phosphate (PBS) or HEPES are preferred for non-interfering conjugation.

References

-

PubChem. (2025).[1] Compound Summary: Glycinamide hydrochloride. National Library of Medicine. [Link]

-

Jack Westin. (n.d.). Common Ion Effect And Its Use In Laboratory Separations. [Link]

Sources

Extending shelf life of 2-amino-N-ethoxyacetamide hydrochloride solutions

Reference ID: TS-CHM-26595 | Version: 2.1 | Last Updated: February 2026

Applicable Compound: 2-amino-N-ethoxyacetamide hydrochloride (and related

Executive Summary & Core Chemistry

The Challenge: Researchers frequently report degradation of 2-amino-N-ethoxyacetamide hydrochloride in aqueous solution. This compound is an

The Solution: Long-term stability is only guaranteed in the solid, desiccated state. In solution, shelf life is finite and highly pH-dependent. This guide provides the protocols to maximize experimental windows and validate reagent integrity.

The Degradation Mechanism (Why it fails)

The primary failure mode is hydrolysis . While the hydrochloride salt stabilizes the amine group (preventing oxidation), water attacks the carbonyl carbon. This reaction is catalyzed by extremes in pH.

Figure 1: Hydrolysis pathway of N-alkoxy amides. The cleavage yields Glycine and O-Ethylhydroxylamine, rendering the reagent inactive for cross-linking or synthetic applications.

Preparation & Optimization Protocols

A. The "Golden Rules" of Solvation

Do not treat this like a standard buffer component. Follow these strict preparation guidelines:

| Parameter | Recommendation | Scientific Rationale |

| Solvent | Nuclease-free Water or Anhydrous DMSO | Metal ions in tap/DI water can catalyze hydrolysis or oxidation. DMSO prevents hydrolysis entirely for stock solutions. |

| pH Window | pH 4.5 – 6.0 | The "Goldilocks Zone." Below pH 3, acid hydrolysis accelerates. Above pH 7, the free base forms, increasing nucleophilicity and self-degradation risks. |

| Temperature | Ice Bath (0-4°C) | Reaction kinetics for amide hydrolysis roughly double for every 10°C increase. Keep it cold. |

| Concentration | High (>50 mM) | Higher concentrations are relatively more stable than dilute solutions due to solvent-to-solute ratios, though precipitation risks increase. |

B. Standard Operating Procedure (SOP): Stock Preparation

Use this protocol for preparing a 100 mM Stock Solution.

-

Weighing: Weigh the hydrochloride salt rapidly. The salt is hygroscopic (absorbs water from air). Close the vial immediately.

-

Dissolution (Aqueous):

-

Dissolve in chilled (4°C) distilled water.

-

Do not vortex vigorously (introduces oxygen/heat). Swirl gently or pipette mix.

-

Critical Step: Check pH.[1] The HCl salt will make the solution acidic (~pH 3-4). This is generally stable for short-term use (hours).

-

If Neutralization is Required: If your experiment requires pH 7.4, add buffer immediately before use . Do not store the neutralized solution.

-

-

Dissolution (Organic - Recommended for Storage):

-

Dissolve in anhydrous DMSO or Ethanol .

-

These stocks can be stored at -20°C for 1-3 months.

-

C. Storage Decision Tree

Use this workflow to determine the fate of your solution.

Figure 2: Decision matrix for storage. Note that aqueous solutions are rarely viable for long-term storage.

Troubleshooting & FAQs

Q1: My solution turned slightly yellow. Is it still good?

Status: CAUTION.

-

Cause: Yellowing often indicates oxidation of the amine or trace impurities reacting with light. While the amide bond might still be intact, the formation of oxidative byproducts (N-oxides or radical species) can interfere with sensitive biological assays.

-

Action: Run a TLC or LC-MS check. If >5% degradation is observed, discard. To prevent this, store the solid salt in the dark.

Q2: Can I autoclave the solution?

Status: CRITICAL FAILURE.

-

Cause: Autoclaving applies high heat (121°C) and pressure. Amide bonds, especially in alpha-amino derivatives, are thermally unstable and will hydrolyze rapidly under these conditions [1].

-

Action: Sterilize by filtration using a 0.22 µm PVDF or PES membrane.

Q3: The solution precipitated after freezing. What happened?

Status: RECOVERABLE.

-

Cause: This is likely "Salting Out." As water freezes, the local concentration of the salt increases, exceeding its solubility limit.

-

Action: Gently warm the vial to 37°C and swirl until redissolved. Verify that the pH has not drifted significantly. Note: Repeated freeze-thaw cycles will accelerate hydrolysis due to these concentration spikes.

Q4: Why does the pH drop over time in my aqueous stock?

Status: DEGRADATION INDICATOR.

-

Cause: Hydrolysis of the amide releases Glycine (zwitterionic/acidic) and Ethoxyamine. Depending on the initial pH, the liberation of the carboxylic acid group on glycine can lower the bulk pH.

-

Action: If pH shifts by >0.5 units, the reagent is compromised.

Quality Control (Self-Validation)

Before committing valuable samples to an experiment, validate your reagent.

Thin Layer Chromatography (TLC) Assay:

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1).

-

Visualization: Ninhydrin Stain (detects free amines).

-

Expected Result:

-

Pure: Single spot (Purple/Blue).

-

Degraded: Two spots (One for the intact amide, one lower Rf spot for free Glycine).

-

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

IUPAC. (1997). Compendium of Chemical Terminology (the "Gold Book"). Amides and Hydrolysis. Link

-

BOC Sciences. Hydrolysis of Proteins and Amides. (General stability of amide bonds in aqueous media).

-

PubChem. 2-amino-N-ethylacetamide hydrochloride (Structural Analog Data). National Library of Medicine. (Used for solubility and hygroscopicity inference).[1] Link

-

Thermo Fisher Scientific. Safety Data Sheet: Amino Acid Derivatives. (Handling and storage of hygroscopic HCl salts). Link

(Note: Specific stability data for CAS 26595-78-8 is extrapolated from general N-alkoxy alpha-amino amide chemistry due to the niche nature of the specific reagent.)

Sources

Validation & Comparative

Comparative Guide: 2-Amino-N-ethoxyacetamide HCl vs. 2-Aminobenzamide (2-AB) for Glycan Labeling

An In-Depth Technical Comparison Guide

Executive Summary

In the landscape of glycan analysis, 2-aminobenzamide (2-AB) has long stood as the "gold standard" for fluorescent labeling, enabling robust High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) quantification. However, the rise of high-sensitivity Mass Spectrometry (MS) has driven the search for alternative reagents that enhance ionization efficiency beyond what traditional fluorophores offer.